molecular formula C13H16N4O2 B1492574 Ethyl 6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylate CAS No. 2097949-48-7

Ethyl 6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylate

Cat. No.: B1492574
CAS No.: 2097949-48-7
M. Wt: 260.29 g/mol
InChI Key: JTALDLPZIJEIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylate is a pyridazine derivative featuring a 4-cyanopiperidine substituent at the 6-position and an ethyl ester group at the 3-position. Pyridazine-based compounds are of significant interest in medicinal chemistry due to their heterocyclic aromatic structure, which enables diverse interactions with biological targets.

Properties

IUPAC Name

ethyl 6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-2-19-13(18)11-3-4-12(16-15-11)17-7-5-10(9-14)6-8-17/h3-4,10H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTALDLPZIJEIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)N2CCC(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylate typically follows a multi-step approach:

  • Step 1: Preparation of the pyridazine-3-carboxylate core, often starting from appropriately substituted pyridazine precursors.
  • Step 2: Introduction of the 4-cyanopiperidin-1-yl substituent via nucleophilic substitution or coupling reactions.
  • Step 3: Functional group transformations to install or preserve the ethyl ester and cyano groups.

Preparation of 4-Cyanopiperidine Intermediate

A key intermediate in the synthesis is 4-cyanopiperidine, which can be prepared and subsequently reacted to form the target compound. According to research findings, 4-cyanopiperidine is often used as a nucleophile in substitution reactions with electrophilic pyridazine derivatives or related intermediates.

Nucleophilic Substitution on Pyridazine Derivatives

One effective method involves the displacement of a suitable leaving group on the pyridazine ring by the nitrogen atom of 4-cyanopiperidine. For example, chloro-substituted pyridazine derivatives can undergo nucleophilic substitution with 4-cyanopiperidine in ethanol or other solvents at controlled temperatures (often ranging from room temperature to reflux conditions). This reaction leads to the formation of the 6-(4-cyanopiperidin-1-yl) substituted pyridazine derivative.

Coupling Reactions and Ester Formation

The ethyl ester group at the 3-position of the pyridazine ring is commonly introduced or preserved through esterification or transesterification reactions. The carboxylate group can be activated using reagents such as oxalyl chloride to form acid chlorides, which then react with ethanol to form the ethyl ester. Alternatively, the ester can be introduced earlier in the synthetic sequence and maintained throughout subsequent transformations.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Formation of acid chloride Oxalyl chloride, catalytic DMF, ethyl acetate, 0 °C, 2 h Not specified Acid chlorides prepared from carboxylic acids, used immediately without purification
2 Nucleophilic substitution 4-Cyanopiperidine, ethanol, room temperature to reflux 45-63 Reaction temperature influences product formation; reflux favors complete substitution
3 Coupling with acid chloride 4-Cyanopiperidine derivatives, acetonitrile, DMF, 50-90 °C 51-56 Use of coupling agents like EDC, DMAP, or CDI improves yields in amide formation
4 Reduction of nitrile group CoCl2·6H2O, NaBH4, methanol Not specified Used for further functionalization of cyanopiperidine intermediates

Representative Synthetic Route (Based on Literature)

  • Preparation of 5-chloropyridazine-3-carboxylic acid derivative: Starting from 5-chloropyridazine-3-carboxylic acid, conversion to the corresponding acid chloride using oxalyl chloride and catalytic DMF in ethyl acetate at 0 °C.
  • Nucleophilic substitution: Reaction of the acid chloride intermediate with 4-cyanopiperidine in ethanol at temperatures ranging from 25 °C to reflux, yielding the 6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylate ester.
  • Esterification: If necessary, esterification with ethanol under acidic conditions to form the ethyl ester.
  • Purification: Isolation through silica gel column chromatography or recrystallization.

Research Findings and Optimization Notes

  • The reaction temperature significantly affects the substitution efficiency; higher temperatures (around 82 °C) facilitate displacement of leaving groups by piperidine derivatives, but may also lead to side products.
  • Use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-(dimethylamino)pyridine (DMAP) enhances the yield of amide or ester coupling steps.
  • Protection strategies (e.g., Boc protection of piperidine nitrogen) are employed to control regioselectivity and prevent side reactions during multi-step synthesis.
  • Reduction of the cyano group on the piperidine ring can be performed post-substitution to generate amine derivatives for further functionalization, although this step is optional depending on the target compound.

Summary Table of Key Reagents and Conditions

Compound/Intermediate Reagents/Conditions Purpose
5-Chloropyridazine-3-carboxylic acid Oxalyl chloride, DMF, ethyl acetate, 0 °C Formation of acid chloride
4-Cyanopiperidine Ethanol, RT to reflux Nucleophilic substitution
EDC, DMAP Coupling agents in acetonitrile/DMF, 50-90 °C Promote ester/amide bond formation
CoCl2·6H2O, NaBH4 Methanol, reduction conditions Reduction of nitrile to amine
Boc2O, triethylamine Protection of piperidine nitrogen Control regioselectivity

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in a different set of derivatives.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where different functional groups can replace the existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution Reactions: Nucleophiles such as amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Amines and amides.

  • Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate (CAS 2098057-83-9)
  • Key Difference: The hydroxyl group replaces the cyano group at the 4-position of the piperidine ring.
  • Reduced electron-withdrawing effects may alter electronic properties of the pyridazine core, affecting reactivity in further derivatization .
Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate (CAS 58489-32-0)
  • Key Difference: A methyl group is present on the pyridazine ring (6-position) instead of the 4-cyanopiperidine moiety.
  • The methyl group may decrease electronic effects on the pyridazine ring compared to the cyano group .

Variations in the Ester Group

Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate
  • Key Difference : Methyl ester replaces the ethyl ester.
  • Impact: Reduced lipophilicity compared to the ethyl ester, which may influence membrane permeability and pharmacokinetics.
Ethyl 6-(Ethylamino)pyridazine-3-carboxylate (CAS 1823915-03-2)
  • Key Difference: Ethylamino group replaces the 4-cyanopiperidine substituent.
  • Impact: The amino group introduces hydrogen-bonding capability but may reduce metabolic stability due to oxidative deamination pathways. Synthesis yield for such analogs is moderate (e.g., 27–53% yields reported for ethyl imidazo[1,2-b]pyridazine derivatives) .

Core Heterocycle Modifications

Ethyl 6-(2-phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate (Compound 1f)
  • Key Difference : Imidazo[1,2-b]pyridazine core replaces pyridazine.
  • Synthesis challenges include isomer formation (e.g., 1-phenylethyl vs. 2-phenylethyl isomers), requiring careful purification .

Biological Activity

Ethyl 6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the pyridazine family, characterized by a pyridazine ring substituted with a piperidine moiety. The presence of the cyanide group may enhance its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis and alter cell cycle progression in cancer cells.

The mechanism through which this compound exerts its effects appears to involve:

  • Cell Cycle Arrest : Studies have shown that this compound can induce significant changes in the distribution of cancer cells across different phases of the cell cycle, particularly increasing populations in the G2/M phase and sub-G1 phase, indicative of apoptosis induction .
  • Apoptosis Induction : Flow cytometric analyses demonstrated that treatment with this compound led to a marked increase in apoptotic cell populations, confirming its role as an apoptosis inducer .

Data Summary

CompoundIC50 (nM)Cancer Cell LineMechanism of Action
This compound20.1MDA-MB-231 (Breast Cancer)Apoptosis induction, cell cycle arrest
Other Pyridazines (e.g., 11l)43.8 - 151T-47D, SKOV-3Similar mechanisms observed

Case Studies

A notable study focused on a series of pyridazine derivatives, including this compound. These compounds were evaluated for their anticancer activities against various human cancer cell lines:

  • In Vitro Studies : The compound showed promising cytotoxicity against breast cancer cell lines T-47D and MDA-MB-231, with IC50 values indicating significant potency compared to non-tumorigenic cells .
  • In Silico Studies : Molecular docking studies suggested that these compounds might interact effectively with cyclin-dependent kinase 2 (CDK2), a crucial target in cancer therapy. The binding affinity was assessed through computational models, reinforcing the potential for further development as CDK inhibitors .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are essential for its therapeutic application. Preliminary assessments suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical for drug development.

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitution steps .
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions during sensitive steps like nitrile group introduction .
  • Purification : Use preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity product .

Basic: Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and piperidine ring conformation. Aromatic protons (pyridazine) appear δ 7.5–8.5 ppm, while the ethyl ester group shows triplet (~1.3 ppm) and quartet (~4.3 ppm) signals .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) paired with high-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 317.15 [M+H]⁺) .
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding) using SHELX or ORTEP-III software .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry or molecular conformation?

Answer:

  • Data collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.54178 Å) at low temperatures (113 K) minimizes thermal motion artifacts .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates bond lengths/angles against expected values (e.g., C–C bonds: 1.45–1.55 Å) .
  • Validation tools : PLATON checks for missed symmetry, while ADDSYM identifies pseudosymmetry in the unit cell .

Case example : A related pyridazine derivative exhibited a puckered piperidine ring (half-chair conformation) with a dihedral angle of 75.65° between aromatic planes, resolved via crystallography .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 4-cyanopiperidin-1-yl substituent?

Answer:

  • Analog synthesis : Replace the 4-cyano group with -NH₂, -CF₃, or -CH₃ to assess electronic/steric effects .
  • In vitro assays : Test analogs for kinase inhibition (e.g., EGFR, VEGFR2) using fluorescence polarization or ATP-competitive binding assays .
  • Computational modeling : Dock analogs into target proteins (AutoDock Vina) to compare binding affinities and hydrogen-bonding patterns .

Key finding : In pyridazine analogs, electron-withdrawing groups (e.g., -CN) enhance binding to hydrophobic kinase pockets by 2–3 kcal/mol compared to -CH₃ .

Advanced: How should researchers address contradictory bioactivity data across different studies?

Answer:

  • Assay standardization : Use identical cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., staurosporine for kinase inhibition) .
  • Data normalization : Express IC₅₀ values relative to internal standards (e.g., % inhibition vs. DMSO controls) .
  • Cross-validation : Confirm activity via orthogonal methods (e.g., SPR for binding kinetics if fluorescence assays show variability) .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Answer:

  • DFT calculations : Gaussian09 optimizes geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., electrophilic pyridazine C-4 position) .
  • Fukui indices : Calculate fkf_k^- (nucleophilic attack) and fk+f_k^+ (electrophilic attack) to map susceptibility. The cyano group’s electron-withdrawing effect directs electrophiles to the pyridazine ring .
  • Solvent effects : COSMO-RS models predict reaction rates in polar solvents (e.g., DMSO increases SNAr reactivity by 40% vs. THF) .

Advanced: How can isomer separation challenges during synthesis be systematically addressed?

Answer:

  • Chromatography : Use chiral HPLC columns (Chiralpak IA/IB) with hexane/isopropanol gradients for enantiomer resolution .
  • Crystallization-induced asymmetric transformation : Seed racemic mixtures with enantiopure crystals to bias crystallization .
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one isomer during esterification .

Advanced: What strategies mitigate toxicity risks identified in preclinical studies?

Answer:

  • Metabolic profiling : LC-MS/MS identifies hepatotoxic metabolites (e.g., cyanide release from the -CN group) in microsomal assays .
  • Prodrug design : Mask the cyano group as a nitrile oxide, which releases active drug only in target tissues .
  • In silico toxicity prediction : Tools like ProTox-II assess hepatotoxicity (e.g., LD₅₀ ~200 mg/kg in mice) and guide structural modifications .

Basic: What are the key considerations for scaling up synthesis from milligram to gram quantities?

Answer:

  • Reagent stoichiometry : Optimize equivalents of 4-cyanopiperidine (1.2–1.5 eq) to minimize excess reagent waste .
  • Flow chemistry : Continuous flow reactors improve heat transfer and reduce side reactions in exothermic steps (e.g., nitrile substitution) .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

Advanced: How does the compound’s conformational flexibility impact its pharmacokinetic properties?

Answer:

  • Molecular dynamics simulations : AMBER simulations (100 ns) show the piperidine ring’s chair-to-boat transitions (~5 kcal/mol barrier) affect membrane permeability .
  • LogP measurement : Experimental shake-flask methods (octanol/water) reveal LogP ~2.1, indicating moderate blood-brain barrier penetration .
  • Caco-2 assays : Measure apparent permeability (Papp) to predict oral bioavailability (target: Papp >1×10⁻⁶ cm/s) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.